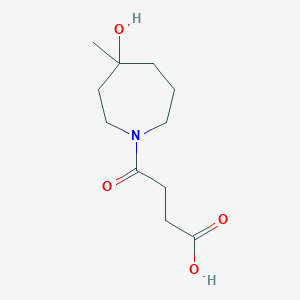
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid, also known as HMB, is a naturally occurring compound that plays a crucial role in protein synthesis and muscle growth. It is a metabolite of the essential amino acid leucine and is commonly used as a dietary supplement by athletes and bodybuilders. However, its potential applications in scientific research go beyond its use as a fitness enhancer.
Mechanism of Action
The exact mechanism of action of 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating protein synthesis and muscle growth. It may also work by inhibiting the activity of enzymes that break down muscle proteins.
Biochemical and Physiological Effects:
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid has been shown to increase muscle mass and strength in both young and elderly individuals. It may also improve endurance and reduce muscle damage during exercise. In addition, 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its muscle-protective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid in lab experiments is that it is a naturally occurring compound that is easily synthesized and purified. It is also relatively safe and has few known side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or processes.
Future Directions
There are several potential future directions for 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid research. One area of interest is its potential applications in the treatment of muscle wasting diseases. Another area of interest is its effects on cognitive function, as some studies have suggested that 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid may improve memory and learning. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid and to identify any potential long-term side effects.
Synthesis Methods
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid is synthesized in the body from leucine through a series of enzymatic reactions. However, it can also be synthesized in the lab through the oxidation of the corresponding alcohol using potassium permanganate or potassium dichromate. The resulting 4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid can be purified through recrystallization or chromatography.
Scientific Research Applications
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have anti-catabolic effects, meaning it can prevent muscle breakdown, and anabolic effects, meaning it can promote muscle growth. These properties make it a promising candidate for research on muscle wasting diseases such as cancer cachexia and sarcopenia, as well as for research on muscle regeneration and repair.
properties
IUPAC Name |
4-(4-hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(16)5-2-7-12(8-6-11)9(13)3-4-10(14)15/h16H,2-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBOPAIKLBRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)C(=O)CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-4-methylazepan-1-yl)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]methyl]cyclohexan-1-ol](/img/structure/B6634964.png)
![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)



![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)




